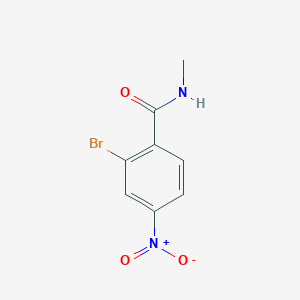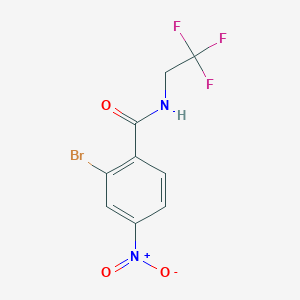
(4-Amino-2-bromophenyl)(3,3-difluoropyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Amino-2-bromophenyl)(3,3-difluoropyrrolidin-1-yl)methanone is a synthetic organic compound characterized by the presence of an amino group, a bromine atom, and a difluoropyrrolidine moiety attached to a methanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-2-bromophenyl)(3,3-difluoropyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the bromination of a phenyl ring followed by the introduction of an amino group. The difluoropyrrolidine moiety is then attached through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (4-Amino-2-bromophenyl)(3,3-difluoropyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology: The compound’s biological applications include its use as a probe in biochemical assays to study enzyme interactions and receptor binding. Its structural features make it suitable for investigating biological pathways and mechanisms.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry: Industrially, this compound is utilized in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of (4-Amino-2-bromophenyl)(3,3-difluoropyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds, while the bromine and difluoropyrrolidine moieties contribute to its binding affinity and specificity. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
(4-Amino-2-chlorophenyl)(3,3-difluoropyrrolidin-1-yl)methanone: Similar structure but with a chlorine atom instead of bromine.
(4-Amino-2-fluorophenyl)(3,3-difluoropyrrolidin-1-yl)methanone: Contains a fluorine atom in place of bromine.
(4-Amino-2-iodophenyl)(3,3-difluoropyrrolidin-1-yl)methanone: Features an iodine atom instead of bromine.
Uniqueness: The presence of the bromine atom in (4-Amino-2-bromophenyl)(3,3-difluoropyrrolidin-1-yl)methanone imparts unique reactivity and binding properties compared to its analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior and biological interactions, making it distinct from its chlorine, fluorine, and iodine counterparts.
Propiedades
IUPAC Name |
(4-amino-2-bromophenyl)-(3,3-difluoropyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF2N2O/c12-9-5-7(15)1-2-8(9)10(17)16-4-3-11(13,14)6-16/h1-2,5H,3-4,6,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTLCUDGPGAVER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)C2=C(C=C(C=C2)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














